molecular formula C12H20Cl3N3 B2867531 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 2270906-09-5

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride

Cat. No.: B2867531
CAS No.: 2270906-09-5
M. Wt: 312.66
InChI Key: TVNTYMRSPBLVAU-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a substituted pyridinylmethyl group. The compound’s structure includes a 4-chloro-3,5-dimethylpyridine moiety linked via a methylene bridge to a piperazine ring, with two hydrochloride counterions enhancing its solubility and stability.

Properties

IUPAC Name

1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3.2ClH/c1-9-7-15-11(10(2)12(9)13)8-16-5-3-14-4-6-16;;/h7,14H,3-6,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNTYMRSPBLVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride is a chemical compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H20Cl2N2
  • Molecular Weight : 312.7 g/mol
  • CAS Number : 2270906-09-5

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter receptors and enzymes:

  • Dopamine Receptor Antagonism : The compound has been shown to act as a dopamine receptor antagonist, which may contribute to its anti-emetic effects. This mechanism is particularly relevant in the context of treating nausea and vomiting associated with chemotherapy .
  • Gastroprokinetic Activity : Studies suggest that it can stimulate gastric motility by inhibiting dopamine receptors and enhancing acetylcholine release, thus promoting gastrointestinal transit .
  • Antitumor Activity : Preliminary findings indicate potential antitumor effects, possibly through the modulation of RET kinase activity, which is implicated in various cancers. In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation driven by RET mutations .

Biological Activity Overview

Activity Description
Dopamine Receptor Antagonism Reduces nausea and vomiting; potential use in anti-emetic therapies.
Gastroprokinetic Effects Enhances gastric motility; useful in gastrointestinal disorders.
Antitumor Effects Inhibits proliferation in cancer cell lines; potential for cancer therapy.

Case Studies and Research Findings

  • Gastroprokinetic Study :
    • A study evaluated the effects of the compound on gastric motility in dogs, where it was found to significantly inhibit apomorphine-induced vomiting at doses ranging from 10 to 100 mg/kg . This highlights its potential application in managing nausea.
  • Antitumor Activity Research :
    • In a study focusing on RET kinase inhibitors, derivatives of this compound exhibited moderate to high potency in inhibiting RET activity both at the molecular and cellular levels. The most promising derivative demonstrated significant inhibition of cell proliferation associated with RET mutations, suggesting a pathway for further cancer therapeutic development .
  • Neuropharmacological Studies :
    • Research indicates that compounds similar to this compound may influence GABAergic systems, potentially offering insights into their use for neurological disorders .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The target compound’s 4-chloro and 3,5-dimethyl groups on pyridine (electron-withdrawing Cl and steric methyl groups) contrast with methoxy (electron-donating) substituents in Trimetazidine and 1-(3,4-dimethoxyphenyl)piperazine. This difference likely enhances the target’s lipophilicity, favoring membrane permeability .

Analytical Characterization

  • HRMS : Used for verifying molecular ions (e.g., Compound 36: [M+H]⁺ = 429.1240 ).
  • HPLC : Critical for purity assessment, as demonstrated in Trimetazidine analysis () .
  • Regulatory Standards : Impurity profiles (e.g., flunarizine derivatives in ) underscore the need for rigorous quality control in dihydrochloride salt synthesis .

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